(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine
Description
(2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine, commonly known as MDMA (3,4-methylenedioxymethamphetamine) or ecstasy, is a synthetic psychoactive compound belonging to the phenethylamine and amphetamine classes. Structurally, it consists of a benzodioxole ring (1,3-benzodioxol-5-yl) attached to a propan-2-amine backbone with a methyl group on the nitrogen atom . The (2S) stereochemistry is critical for its pharmacological activity, as the enantiomerically pure (S)-form exhibits higher affinity for serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters compared to the (R)-isomer .
MDMA primarily acts as a monoamine transporter substrate, promoting neurotransmitter release and inhibiting reuptake, leading to stimulant and entactogenic effects . Its molecular formula is C₁₁H₁₅NO₂ (average mass: 193.24 g/mol), and it is typically encountered as a hydrochloride salt .
Properties
CAS No. |
66142-89-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
SHXWCVYOXRDMCX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)NC |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine typically involves the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the propan-2-amine backbone: The 1,3-benzodioxole intermediate is then reacted with a suitable halogenated propan-2-amine derivative, such as 2-bromo-1-phenylpropan-2-amine, in the presence of a base like potassium carbonate.
N-methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine involves its interaction with various molecular targets, including:
Neurotransmitter receptors: The compound binds to and modulates the activity of serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmission.
Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
Signaling pathways: The compound can influence intracellular signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Methylone (1-(1,3-Benzodioxol-5-yl)-2-(Methylamino)propan-1-one)
- Structural Difference : Methylone is the β-keto analogue of MDMA, replacing the amine group with a ketone at the β-carbon.
- Pharmacological Impact: The β-keto group reduces lipophilicity and alters transporter interactions. Methylone acts as a monoamine releaser but with lower potency at serotonin transporters compared to MDMA .
- Molecular Weight: C₁₁H₁₃NO₃ (207.23 g/mol).
MBDB ((+)-N-Methyl-1-(1,3-Benzodioxol-5-yl)-2-Butanamine)
- Structural Difference : MBDB is the α-ethyl homolog of MDMA, featuring an ethyl group on the α-carbon.
- Pharmacological Impact : MBDB retains entactogenic properties but exhibits reduced neurotoxicity compared to MDMA. It fully substitutes for MDMA in discriminative stimulus assays, suggesting shared serotonergic mechanisms .
PMMA (1-(4-Methoxyphenyl)-N-Methylpropan-2-Amine)
- Structural Difference : PMMA replaces the benzodioxole ring with a para-methoxy phenyl group.
- Pharmacological Impact: PMMA has higher toxicity due to prolonged metabolic activation and increased cardiovascular effects. It shows greater potency at norepinephrine transporters than MDMA .
MDPV (1-(1,3-Benzodioxol-5-yl)-2-Pyrrolidin-1-ylpentan-1-one)
- Structural Difference: MDPV is a cathinone derivative with a pyrrolidine ring and extended α-carbon chain.
Pharmacological and Toxicological Comparisons
Table 1: Key Pharmacological Differences
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| MDMA | C₁₁H₁₅NO₂ | 193.24 | Benzodioxole, N-methyl |
| Methylone | C₁₁H₁₃NO₃ | 207.23 | β-Keto group |
| MBDB | C₁₂H₁₇NO₂ | 207.27 | α-Ethyl chain |
| PMMA | C₁₁H₁₇NO | 179.26 | Para-methoxy phenyl |
| MDPV | C₁₆H₂₁NO₃ | 275.34 | Pyrrolidine, pentanone chain |
Metabolic and Legal Considerations
Biological Activity
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine, commonly known as (+)-Methylenedioxymethamphetamine (MDMA), is a well-studied psychoactive compound known for its stimulant and empathogenic effects. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- IUPAC Name : this compound
- CAS Number : 66142-89-0
MDMA primarily acts as a releasing agent for neurotransmitters such as serotonin, dopamine, and norepinephrine. Its effects are mediated through the following mechanisms:
- Serotonin Release : MDMA significantly increases the release of serotonin from neurons by reversing the serotonin transporter (SERT) function, leading to elevated mood and feelings of empathy .
- Dopamine Release : It also enhances dopamine levels, contributing to its stimulant properties and reinforcing effects .
- Effects on Other Neurotransmitters : MDMA has been shown to impact other neurotransmitter systems, including norepinephrine and oxytocin, which may explain its unique emotional effects .
Pharmacological Effects
MDMA is known for various pharmacological effects that can be categorized as follows:
- Psychoactive Effects : Users report enhanced sensory perception, increased energy, and feelings of emotional closeness to others.
- Physiological Effects : Common physiological responses include increased heart rate, blood pressure, and body temperature.
Toxicological Profile
Research indicates potential toxic effects associated with MDMA use:
- Neurotoxicity : Studies have shown that high doses of MDMA can lead to long-term damage to serotonin-producing neurons .
- Cardiovascular Risks : The stimulant properties can pose risks for individuals with pre-existing cardiovascular conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of MDMA, focusing on its therapeutic potential and risks:
- Therapeutic Use in PTSD :
- Neuroimaging Studies :
- Long-term Effects on Mood and Cognition :
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Primary Action | Serotonin release via SERT modulation |
| Psychoactive Effects | Euphoria, enhanced sensory perception |
| Physiological Effects | Increased heart rate, blood pressure |
| Therapeutic Potential | Effective in PTSD treatment |
| Risks | Neurotoxicity, cardiovascular issues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
